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Compound of Interest

Compound Name:
N,1-dimethyl-1H-pyrazolo[3,4-

d]pyrimidin-4-amine

CAS No.: 5334-49-6

Cat. No.: B1617793

Get Quote

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug

development.[1] Its structural resemblance to the endogenous purine ring system allows it to

act as a bioisostere of adenine, a fundamental component of ATP.[2] This mimicry enables

molecules based on this scaffold to effectively interact with the ATP-binding sites of various

enzymes, particularly protein kinases.[1] Consequently, pyrazolo[3,4-d]pyrimidine derivatives

have been extensively investigated and developed as potent inhibitors of kinases and as

anticancer agents.[3][4]

This guide provides a detailed, technically-grounded overview of a reliable synthetic pathway to

a specific, functionally important derivative: N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-
amine (Molecular Formula: C₇H₉N₅).[5][6] The methodologies described herein are compiled

from established literature, offering researchers a validated framework for the preparation of

this key compound and its analogues.

Strategic Approach: A Three-Step Retrosynthetic
Analysis
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A robust synthesis begins with a logical deconstruction of the target molecule. The synthesis of

N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is most efficiently approached via a

three-step sequence starting from a commercially available substituted pyrazole. The core

strategy hinges on the sequential construction of the pyrimidine ring followed by

functionalization at the C4 position.

Final Functionalization: The primary retrosynthetic disconnection is the C4-N bond, pointing

to a nucleophilic aromatic substitution (SₙAr) reaction. This identifies methylamine as the

nucleophile and 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine as the immediate

electrophilic precursor.[7][8] This is a classic and highly effective transformation for

introducing amino substituents onto electron-deficient heterocyclic systems.

Activating the Core: The 4-chloro group is an activated leaving group, which is typically

installed from a more stable pyrimidinone precursor. This leads to the second disconnection,

revealing 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as the key intermediate.[9]

[10] The conversion of the carbonyl to a chloride is a standard transformation using reagents

like phosphorus oxychloride (POCl₃).[11][12]

Core Scaffold Formation: The pyrazolo[3,4-d]pyrimidin-4-one itself is formed by a

cyclocondensation reaction. The pyrimidine ring is built onto a pre-existing, appropriately

functionalized pyrazole. This points to ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as

a logical and readily available starting material, which can be cyclized using a one-carbon

source like formamide.[9][10][12]

This retrosynthetic pathway provides a clear and efficient roadmap for the forward synthesis.
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Caption: Retrosynthetic analysis of the target molecule.
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Mechanistic Considerations: The Chemistry Behind
the Transformations
Understanding the mechanism of each step is critical for troubleshooting and optimization.

Step 1: Cyclocondensation: The formation of the pyrimidinone ring from ethyl 5-amino-1-

methyl-1H-pyrazole-4-carboxylate and formamide proceeds via a thermal

cyclocondensation. The amino group of the pyrazole attacks the carbonyl carbon of

formamide, followed by an intramolecular cyclization where the newly formed amide nitrogen

attacks the ester carbonyl. Subsequent elimination of ethanol and water drives the reaction

to completion, forming the fused, aromatic pyrimidine ring.

Step 2: Chlorination with POCl₃: The conversion of the pyrimidinone (a lactam) to the 4-

chloro derivative is a classic activation/substitution process. The carbonyl oxygen of the

lactam acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a highly

activated intermediate with a superior leaving group. A chloride ion, released in the first step,

then attacks the carbonyl carbon (now more electrophilic), leading to the reformation of the

C=O bond and subsequent elimination of the phosphate ester group. A final tautomerization

yields the aromatic 4-chloropyrimidine product.

Step 3: Nucleophilic Aromatic Substitution (SₙAr): The final step is the reaction of 4-chloro-1-

methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. The pyrazolo[3,4-d]pyrimidine ring

system is inherently electron-deficient due to the presence of four nitrogen atoms, which

strongly activates the C4 position towards nucleophilic attack. The reaction proceeds through

a Meisenheimer-like intermediate, where the methylamine adds to the C4 carbon,

temporarily breaking the aromaticity of the pyrimidine ring. The negative charge is stabilized

by resonance across the ring system. In the final, rapid step, the chloride ion is eliminated,

and aromaticity is restored to yield the desired product. The regioselectivity is high for the C4

position due to its superior activation compared to other sites on the ring.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.mdpi.com/1422-8599/2021/4/M1294
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


SNAr at C4 Position

4-Chloro-pyrimidine + MeNH₂

Meisenheimer-like Intermediate
(Charge Delocalized)

Nucleophilic
Attack

Final Product + Cl⁻

Elimination of
Leaving Group

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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